molecular formula C20H20ClFN2O B2526046 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride CAS No. 2418723-02-9

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride

Cat. No.: B2526046
CAS No.: 2418723-02-9
M. Wt: 358.84
InChI Key: IAWGEYPRUDJWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide hydrochloride is a synthetic acetamide derivative featuring a naphthalene moiety and a fluorinated benzylamine group. The compound’s structure includes:

  • 4-(Aminomethyl)-2-fluorophenylmethyl group: Introduces a fluorinated aromatic system with a primary amine, enhancing solubility via hydrochloride salt formation.
  • Hydrochloride counterion: Improves aqueous solubility and stability for pharmacological applications .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O.ClH/c21-19-10-14(12-22)8-9-17(19)13-23-20(24)11-16-6-3-5-15-4-1-2-7-18(15)16;/h1-10H,11-13,22H2,(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWGEYPRUDJWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide; hydrochloride (CAS Number: 2418723-02-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical structure, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20_{20}H20_{20}ClFN2_2O
  • Molecular Weight : 358.8 g/mol
  • IUPAC Name : N-[(4-(aminomethyl)-2-fluorobenzyl]-2-(naphthalen-1-yl)acetamide hydrochloride

Structural Representation

The compound features an amide functional group linked to a naphthalene ring and a fluorophenyl moiety, which is crucial for its biological activity.

PropertyValue
CAS Number2418723-02-9
Molecular Weight358.8 g/mol
Chemical StructureChemical Structure

The biological activity of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide; hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a critical role in gene expression regulation and cancer progression .
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in various cancer cell lines, which is essential for therapeutic efficacy against tumors .
  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant antitumor activity against several cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

A study focusing on the anticancer properties of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide; hydrochloride revealed that it effectively inhibited the growth of human myelodysplastic syndrome (SKM-1) cells. The compound was observed to increase acetyl-histone H3 levels, indicating its role in modulating epigenetic factors associated with cancer progression .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified key features that enhance the biological activity of similar compounds. For instance, modifications to the phenyl and naphthalene rings can significantly impact potency and selectivity against various cancer cell lines. The presence of electron-donating groups at specific positions has been linked to increased cytotoxicity .

Summary of Key Research Findings

Study FocusFindings
HDAC InhibitionPotent inhibition of human class I HDAC isoforms
Apoptosis InductionInduced apoptosis in SKM-1 cell line
Antitumor EfficacySignificant growth inhibition in multiple cancer lines

Scientific Research Applications

Preliminary studies indicate that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide; hydrochloride exhibits significant biological activity, particularly in the following areas:

Pharmacological Applications

The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation. Notable applications include:

  • Antitumor Activity: The compound has shown promise in inhibiting the growth of cancer cell lines, particularly HT29 colon cancer cells, with IC50 values indicating significant cytotoxic effects.
Cell LineIC50 (μM)Notes
HT29< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Properties

Research on related compounds suggests that this compound may possess antimicrobial properties. The minimum inhibitory concentrations (MICs) for structurally similar derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm formation
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Synergistic effects noted

Synthesis and Mechanism of Action

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide; hydrochloride typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the naphthalene core
  • Introduction of the aminomethyl and fluorinated groups

The mechanism of action is believed to involve interactions with specific enzymes and receptors, potentially modulating neurotransmitter systems due to the presence of the aminomethyl group.

Antimicrobial Evaluation

In an in vitro study, derivatives similar to this compound were evaluated for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity.

Cytotoxicity Assays

Another study assessed the cytotoxic effects on Jurkat T cells and HT29 cells, revealing that the presence of electron-donating groups was critical for enhancing cytotoxicity. This suggests that modifications in the fluorophenyl and naphthalene groups could similarly influence antitumor properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related acetamide derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Functional Groups Key Applications/Findings References
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide hydrochloride Fluorophenylmethylamine, naphthalene, hydrochloride salt 339.8 (HCl form) –NH2, –F, –CO–NH–, naphthalene Potential enzyme inhibition (e.g., Factor VIIa)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Chloro-fluorophenyl, naphthalene; lacks aminomethyl group 314.7 –Cl, –F, –CO–NH–, naphthalene Structural studies; no reported bioactivity
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Triazole-thioether, chlorophenoxy, naphthalene 503.0 –S–, triazole, –Cl, –CO–NH– Intermediate in drug synthesis
N-[2-(4-tert-butylphenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride Diethylamino, tert-butylphenyl, phenoxyacetamide 420.9 –N(CH2CH3)2, –O–, –CO–NH– Neuropharmacological research
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole, naphthalenyloxy, chlorophenyl 393.8 –Cl, triazole, –O–, –CO–NH– Antimicrobial screening

Key Comparative Insights:

Structural Complexity: The target compound’s aminomethyl-fluorophenyl group distinguishes it from simpler analogs like N-(3-chloro-4-fluorophenyl)-2-naphthalen-1-ylacetamide, which lacks the amine functionality. This group may enhance binding to charged residues in enzyme active sites .

Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., triazole-thioether derivatives in ), which rely on lipophilic groups for membrane permeability .

Bioactivity: While the compound in (a Factor VIIa inhibitor) shares a naphthalene-acetamide core, the target compound’s fluorine and aminomethyl substituents could modulate selectivity and potency in enzyme inhibition .

Synthetic Routes: The target compound’s synthesis likely involves reductive amination or coupling of 4-(aminomethyl)-2-fluorobenzylamine with naphthalen-1-ylacetyl chloride, contrasting with copper-catalyzed 1,3-dipolar cycloadditions used for triazole-containing analogs () .

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

A widely applicable method involves coupling 2-(naphthalen-1-yl)acetic acid with 4-(aminomethyl)-2-fluorobenzylamine, followed by hydrochloride salt formation:

  • Synthesis of 2-(naphthalen-1-yl)acetyl chloride :
    $$ \text{2-(Naphthalen-1-yl)acetic acid} $$ is treated with thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride as a reactive intermediate.

  • Coupling with 4-(aminomethyl)-2-fluorobenzylamine :
    The acid chloride is reacted with 4-(aminomethyl)-2-fluorobenzylamine in the presence of a base (e.g., triethylamine or $$ N,N $$-diisopropylethylamine) to neutralize HCl generated during the reaction. Solvents such as tetrahydrofuran (THF) or DCM are employed at 0–25°C.

  • Protection-Deprotection Strategy :
    To prevent undesired side reactions at the aminomethyl group, a tert-butoxycarbonyl (Boc) protecting group is introduced prior to coupling. After amide formation, the Boc group is removed using trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine.

  • Hydrochloride Salt Formation :
    The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or ethyl acetate), followed by crystallization to isolate the hydrochloride salt.

Key Reaction :
$$
\text{2-(Naphthalen-1-yl)acetyl chloride} + \text{4-(aminomethyl)-2-fluorobenzylamine} \xrightarrow{\text{base}} \text{N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Alternative Route: Direct Coupling Using Activating Agents

Modern peptide coupling reagents, such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), enable direct amide bond formation without isolating the acid chloride. This method minimizes side products and improves yields:

  • Reaction Setup :
    $$ \text{2-(Naphthalen-1-yl)acetic acid} $$ (1.0 equiv), 4-(aminomethyl)-2-fluorobenzylamine (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are combined in DMF or DCM at 0°C. The mixture is stirred at room temperature for 12–24 hours.

  • Workup and Purification :
    The crude product is washed with aqueous sodium bicarbonate ($$ \text{NaHCO}3 $$) and brine, dried over magnesium sulfate ($$ \text{MgSO}4 $$), and purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may require higher temperatures for activation. Non-polar solvents (e.g., DCM) favor milder conditions but risk incomplete coupling.
  • Temperature Control : Reactions performed at 0–5°C reduce racemization and byproduct formation, particularly when chiral intermediates are involved.

Byproduct Mitigation

  • Double Amidation Risk : The presence of two amine groups (benzylamine and aminomethyl) necessitates protection-deprotection steps to avoid bis-amide formation.
  • Acid Sensitivity : The fluorine substituent on the phenyl ring may render the compound prone to electrophilic substitution under strongly acidic conditions, requiring pH-controlled salt formation.

Industrial and Scalability Considerations

  • Cost-Efficiency : Using $$ \text{SOCl}_2 $$ for acid chloride generation is cost-effective but requires strict moisture control.
  • Green Chemistry Alternatives : Enzymatic amidation or mechanochemical methods are emerging but remain understudied for this compound.
  • Regulatory Compliance : Residual solvents (e.g., DMF) must meet ICH guidelines (<500 ppm), necessitating rigorous drying and lyophilization.

Q & A

Q. Q1. What are the key synthetic routes for N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic acyl substitution, typically involving naphthalen-1-ylacetyl chloride and 4-(aminomethyl)-2-fluoroaniline derivatives. A validated method includes dissolving reactants in dichloromethane with triethylamine at 273 K to minimize side reactions. Slow crystallization from toluene yields high-purity crystals . Critical parameters include:

  • Temperature control : Lower temperatures (e.g., 273 K) suppress hydrolysis of the acyl chloride.
  • Stoichiometry : Equimolar ratios ensure complete conversion.
  • Purification : Slow evaporation enhances crystal quality.

Structural Characterization

Q. Q2. Which analytical techniques are essential for confirming structural integrity and purity?

A multi-modal approach is required:

  • X-ray crystallography : Resolves 3D structure, including dihedral angles (e.g., 60.5° between fluorophenyl and naphthalene rings) and hydrogen bonding (N–H···O interactions) .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., aminomethyl δ ~4.2 ppm) and carbon frameworks .
  • HPLC/HRMS : Retention times (~0.88–1.21 min) and mass accuracy (<5 ppm error) confirm purity and molecular weight .

Computational Design

Q. Q3. How can computational methods guide structural modifications to improve properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and substituent effects (e.g., fluorine’s electron-withdrawing impact) .
  • Molecular docking : Screens interactions with biological targets (e.g., kallikrein-related peptidases) to prioritize derivatives .
  • Retrosynthetic analysis : Tools like Synthia assess synthetic feasibility of designed analogs .

Data Contradictions

Q. Q4. How should discrepancies between crystallographic and spectroscopic data be resolved?

  • Dynamic effects : NMR may indicate solution-phase flexibility, while crystallography shows rigid conformations. Variable-temperature NMR or molecular dynamics simulations reconcile these differences .
  • Refinement artifacts : Re-examine SHELX-refined models for hydrogen bonding or lattice disorder if bond lengths deviate from NMR-derived distances .

Intermolecular Interactions

Q. Q5. What role do hydrogen bonds play in crystal packing?

N–H···O hydrogen bonds form 1D chains or 2D sheets, contributing ~25% of Hirshfeld surface contacts . Substituent modifications (e.g., replacing fluorine with chloro) alter bond strength and packing motifs, affecting solubility and melting points .

Synthesis Optimization

Q. Q6. What experimental design strategies enhance scalability and reproducibility?

  • Design of Experiments (DoE) : Factorial designs optimize parameters (e.g., temperature, catalyst loading) .
  • Flow chemistry : Enables precise control of residence time and mixing, improving reproducibility .
  • In-line analytics : UV monitoring ensures real-time quality control during continuous synthesis .

Structure-Activity Relationships (SAR)

Q. Q7. How do substituents on the fluorophenyl ring influence bioactivity?

  • Positional effects : Meta-fluorine enhances metabolic stability compared to para-substituted analogs .
  • Electronic effects : Bromo or methoxy groups alter steric/electronic profiles, impacting enzyme inhibition (e.g., IC50 variations) .
  • Computational SAR : CoMFA models correlate Hammett σ values with activity trends, guiding optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.